N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide
Description
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Properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-4-9-21-13-6-5-12(10-14(13)25-11-18(2,3)17(21)22)20-27(23,24)16-8-7-15(19)26-16/h4-8,10,20H,1,9,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYSICRQIRAHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction for Tetrahydrobenzo[b]Oxazepine Formation
The benzoxazepine core is synthesized via a one-pot reaction involving 2-aminophenol , Meldrum’s acid , and allyl isocyanide under ambient conditions. This method, adapted from tetrahydrobenzo[b]oxazepine derivatives, proceeds via:
- Nucleophilic attack : 2-Aminophenol reacts with Meldrum’s acid to form a β-ketoamide intermediate.
- Cyclization : Allyl isocyanide induces ring closure, forming the tetrahydrobenzo[b]oxazepine skeleton.
- Dimethylation : Quaternization with methyl iodide introduces the 3,3-dimethyl groups.
Reaction conditions:
Key Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (2-aminophenol:Meldrum’s acid:isocyanide) | 1:1:1.1 | Prevents dimerization |
| Reaction Time | 12–16 hours | Maximizes cyclization |
| pH | 7.5–8.5 | Enhances nucleophilicity |
Synthesis of 5-Chlorothiophene-2-Sulfonamide
Lithiation and Sulfonylation
The sulfonamide moiety is prepared via sequential functionalization of thiophene:
- Lithiation : Thiophene reacts with n-butyllithium (-78°C) to form a lithium intermediate at the 2-position.
- Sulfonylation : Sulfuryl chloride (SO₂Cl₂) introduces the sulfonyl chloride group, yielding thiophene-2-sulfonyl chloride .
- Chlorination : Thionyl chloride (SOCl₂) at 60–80°C substitutes the 5-position with chlorine.
- Amination : Ammonia treatment converts the sulfonyl chloride to sulfonamide.
Reaction Conditions
- Lithiation Temperature : -78°C (dry ice/acetone bath)
- Chlorination Catalyst : FeCl₃ (0.5 mol%)
- Overall Yield : 68%
Coupling of Benzoxazepine and Sulfonamide Moieties
Nucleophilic Aromatic Substitution
The benzoxazepine’s C8 amine reacts with 5-chlorothiophene-2-sulfonyl chloride under basic conditions:
- Activation : The sulfonyl chloride is activated via N,N-diisopropylethylamine (DIPEA).
- Coupling : Benzoxazepine (1 eq) and sulfonyl chloride (1.2 eq) react in anhydrous DCM at 0°C.
- Workup : Precipitation in ice-water followed by recrystallization (ethanol/water).
Optimized Parameters
| Parameter | Value | Effect on Purity |
|---|---|---|
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Temperature | 0–5°C | Reduces side reactions |
| Reaction Time | 4 hours | Balances conversion vs. degradation |
Yield : 74% after purification (silica gel chromatography, ethyl acetate/hexane).
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance scalability, key steps are adapted to flow chemistry:
- Benzoxazepine Core : Tubular reactors with in-line IR monitoring maintain optimal pH and temperature.
- Sulfonamide Coupling : Microreactors reduce reaction time to 30 minutes via enhanced mixing.
Economic Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Cost per kg | $12,400 | $8,200 |
| Purity | 97% | 99% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
Early methods suffered from competing sulfonation at the thiophene 3-position. Using bulky ligands (e.g., (-)-sparteine) during lithiation directs sulfonylation exclusively to the 2-position.
Byproduct Formation in Coupling
Excess sulfonyl chloride generates bis-sulfonamide byproducts. Stoichiometric Control (1:1.05 benzoxazepine:sulfonyl chloride) reduces byproducts to <2%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
